1-{4-[Chloro(difluoro)methoxy]phenyl}-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(4-ETHYLPIPERAZIN-1-YL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(4-ETHYLPIPERAZIN-1-YL)PYRROLIDINE-2,5-DIONE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through cyclization reactions involving appropriate dicarboxylic acid derivatives.
Introduction of the chlorodifluoromethoxy group: This step usually involves the reaction of the phenyl ring with chlorodifluoromethane under specific conditions to introduce the chlorodifluoromethoxy substituent.
Attachment of the ethylpiperazine moiety: This is typically done through nucleophilic substitution reactions where the piperazine ring is introduced to the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(4-ETHYLPIPERAZIN-1-YL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl ring and the piperazine moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(4-ETHYLPIPERAZIN-1-YL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(4-ETHYLPIPERAZIN-1-YL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the core structure and may have similar chemical properties and applications.
Chlorodifluoromethoxy-substituted compounds: These compounds feature the chlorodifluoromethoxy group and may exhibit similar reactivity and biological activities.
Uniqueness
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(4-ETHYLPIPERAZIN-1-YL)PYRROLIDINE-2,5-DIONE is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H20ClF2N3O3 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
1-[4-[chloro(difluoro)methoxy]phenyl]-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H20ClF2N3O3/c1-2-21-7-9-22(10-8-21)14-11-15(24)23(16(14)25)12-3-5-13(6-4-12)26-17(18,19)20/h3-6,14H,2,7-11H2,1H3 |
InChI Key |
FMJCTVQROVKLFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.